molecular formula C12H13NO2 B13166216 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid

2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid

Cat. No.: B13166216
M. Wt: 203.24 g/mol
InChI Key: RHNZEDNKABBRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a dimethyl substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinonoid structures.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and proteases, leading to their therapeutic effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    2-Methylindole: Another indole derivative with a single methyl substitution.

    3-Methylindole: Differing in the position of the methyl group on the indole ring.

Uniqueness: 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the indole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2,3-dimethyl-1H-indol-7-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-12-9(6-11(14)15)4-3-5-10(7)12/h3-5,13H,6H2,1-2H3,(H,14,15)

InChI Key

RHNZEDNKABBRKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=CC=C12)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.